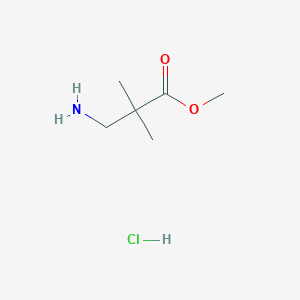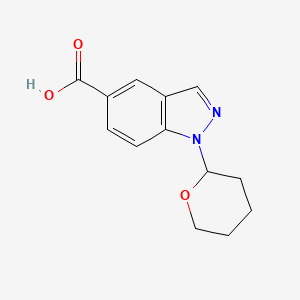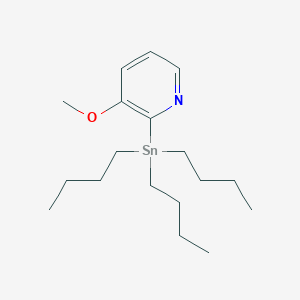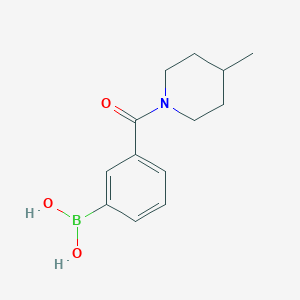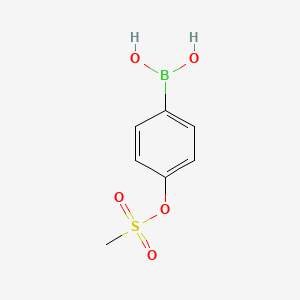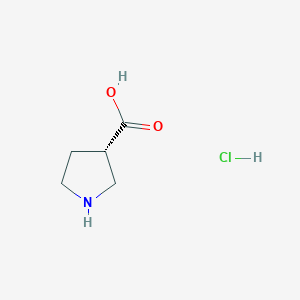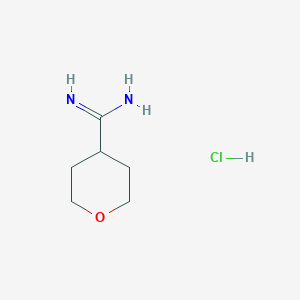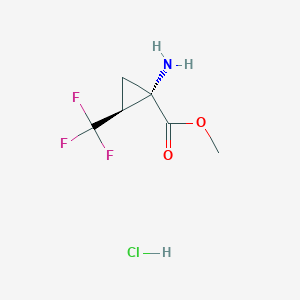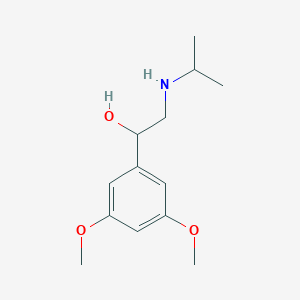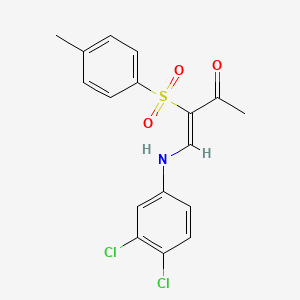![molecular formula C14H11FN2O3S B1386735 2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid CAS No. 1019115-34-4](/img/structure/B1386735.png)
2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
Overview
Description
The compound “2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid” is a thiazole derivative . Thiazole compounds have been shown to have protective effects against diabetes mellitus (DM) and have demonstrated antioxidant and free radical scavenging activities . This compound has been studied for its pharmacological effects on hyperglycemia, insulin sensitivity, lipid profile, anti-inflammatory, and oxidative stress markers .
Scientific Research Applications
- Summary of Application : This compound has been studied for its potential in ameliorating insulin sensitivity and hyperlipidemia in streptozotocin-induced diabetic rats . The research suggests that this compound could have a protective effect against diabetes mellitus .
- Methods of Application : The study induced Type 2 Diabetes Mellitus in neonatal rats using a single intraperitoneal injection of streptozotocin at a dose of 100mg/kg . The compound was then administered for 4 weeks .
- Results : The administration of the compound reversed the increased levels of serum glucose, insulin, and HOMA-IR, lipid and pro-inflammatory cytokines levels observed in the diabetic rats . It also attenuated oxidative stress markers by increasing levels of GSH, CAT, SOD and lowering the level of MDA .
- Summary of Application : The molecular structure of a similar compound, 2-[4-(4-Fluorobenzamido)phenyl]benzothiazole, was determined using quantum chemical calculations . The study also performed MidIR and FarIR spectroscopic investigations .
- Methods of Application : The study used Density Functional Theory with B3LYP functional and 6-311++G(d,p) basis set to calculate the optimized molecular structure and vibrational wavenumbers of the compound . MidIR and FarIR spectra were recorded at room temperature .
- Results : The vibrational wavenumbers calculated were in good agreement with the experimental IR data . The study also discussed hydrogen bonds after potential energy scan calculations .
Pharmacology and Diabetes Research
Molecular and Biomolecular Spectroscopy
- Summary of Application : The compound has been studied for its antioxidant and free radical scavenging activities . These properties could make it useful in the treatment of diseases where oxidative stress plays a role .
- Methods of Application : The antioxidant and free radical scavenging activities of the compound were evaluated using in vitro assays .
- Results : The compound showed significant antioxidant and free radical scavenging activities .
- Summary of Application : Thiazole-5-carboxylic acid derivatives, which include “2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid”, have been studied as potent xanthine oxidase inhibitors . Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibitors are used in the treatment of gout .
- Methods of Application : The inhibitory activity of the compound against xanthine oxidase was evaluated using in vitro assays .
- Results : The compound showed significant xanthine oxidase inhibitory activity .
Antioxidant and Free Radical Scavenging Activities
Xanthine Oxidase Inhibitor
- Summary of Application : Thiazole compounds, including the one you mentioned, have been studied for their antimicrobial and antifungal activities . These properties could make it useful in the treatment of various infectious diseases .
- Methods of Application : The antimicrobial and antifungal activities of the compound were evaluated using in vitro assays .
- Results : The compound showed significant antimicrobial and antifungal activities .
- Summary of Application : Thiazole compounds have been studied for their neuroprotective activities . These properties could make it useful in the treatment of neurodegenerative diseases .
- Methods of Application : The neuroprotective activities of the compound were evaluated using in vitro assays .
- Results : The compound showed significant neuroprotective activities .
Antimicrobial and Antifungal Activities
Neuroprotective Activities
properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S/c15-8-3-1-7(2-4-8)12(18)17-14-16-11-9(13(19)20)5-6-10(11)21-14/h1-4,9H,5-6H2,(H,19,20)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMFIEZLKDVBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)N=C(S2)NC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



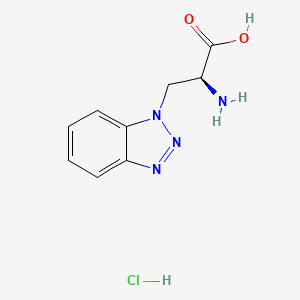
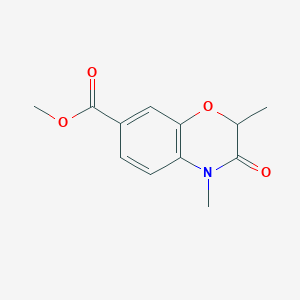
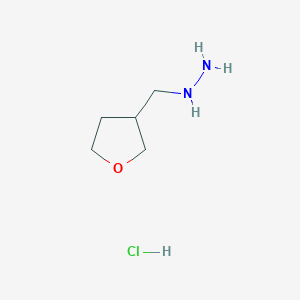
![2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1386661.png)
